Class-Level MAGL Inhibitory Potency of Benzoylpiperidine Derivatives
No direct quantitative data exists for CAS 1448030-33-8. The closest permissible evidence is class-level: a series of second-generation benzoylpiperidine MAGL inhibitors reported in [1] achieved IC50 values in the low nanomolar range. The lead compound in that series, differing substantially in the benzoyl and sulfonyl fragments from the target compound, exhibited an IC50 of 0.84 µM [1]. This value cannot be directly attributed to 1-[3-(benzyloxy)benzoyl]-4-[(furan-2-yl)methanesulfonyl]piperidine and serves only as a loose class benchmark.
| Evidence Dimension | MAGL enzymatic inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Related benzoylpiperidine lead compound (not identical): IC50 = 0.84 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human MAGL enzymatic assay (reference paper) |
Why This Matters
In the absence of specific data, this class-level context underscores the high risk of assuming activity for this untested compound, making it a poor candidate for direct procurement without custom synthesis and in-house profiling.
- [1] Granchi, C., Bononi, G., Ferrisi, R., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112857. View Source
